molecular formula C13H19ClN2O2 B8401645 5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid hydrochloride

5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid hydrochloride

Cat. No. B8401645
M. Wt: 270.75 g/mol
InChI Key: CQIUQKLZKFYVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06297249B1

Procedure details

A mixture of 1-5 (620 mg, 2.50 mmol) and 6N HCl (12 mL) was heated at 50° C. for 18 h. Evaporative removal of the solvent gave 1-6 as a yellow solid.
Name
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:18])[CH2:4][CH2:5][CH2:6][CH2:7][C:8]1[CH:17]=[CH:16][C:15]2[CH2:14][CH2:13][CH2:12][NH:11][C:10]=2[N:9]=1.[ClH:19]>>[ClH:19].[N:9]1[C:10]2[NH:11][CH2:12][CH2:13][CH2:14][C:15]=2[CH:16]=[CH:17][C:8]=1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]([OH:18])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
620 mg
Type
reactant
Smiles
COC(CCCCC1=NC=2NCCCC2C=C1)=O
Name
Quantity
12 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporative removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
Cl.N1=C(C=CC=2CCCNC12)CCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.